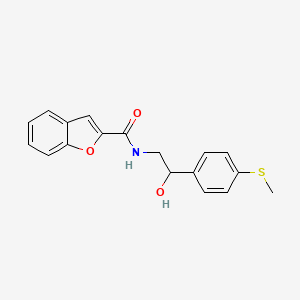

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide

Description

This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core linked to a carboxamide group. Its structure includes a 2-hydroxyethyl side chain substituted with a 4-(methylthio)phenyl moiety.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-23-14-8-6-12(7-9-14)15(20)11-19-18(21)17-10-13-4-2-3-5-16(13)22-17/h2-10,15,20H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKCXKBTHUDSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target compound dissects into two primary fragments:

- Benzofuran-2-carboxamide backbone : Synthesized via cyclization of substituted phenols or pre-existing benzofuran-carboxylic acid derivatives.

- 2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine side chain : Prepared through reductive amination of 4-(methylthio)acetophenone or nucleophilic substitution of epoxy intermediates.

Functional Group Compatibility

- The methylthio (-SMe) group necessitates inert atmospheres to prevent oxidation to sulfone.

- The secondary alcohol in the side chain requires protection (e.g., silyl ethers) during amidation to avoid side reactions.

Synthetic Routes to the Benzofuran-2-Carboxamide Core

Cyclization of Substituted Phenols

Patented methods for analogous benzofurans involve acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, ethyl 5-aminobenzofuran-2-carboxylate is cyclized using bis(2-chloroethyl)amine in refluxing 1-butanol (27% yield). Adapting this, 5-nitrobenzofuran-2-carboxylic acid could serve as a precursor, with subsequent reduction to the amine and amidation.

Direct Amidation of Benzofuran-2-Carboxylic Acid

A high-yielding approach employs 2-chloro-1-methylpyridinium iodide as a coupling agent. In a representative procedure:

- Benzofuran-2-carboxylic acid is activated with 2-chloro-1-methylpyridinium iodide in N-methylpyrrolidone (NMP).

- The amine (2-hydroxy-2-(4-(methylthio)phenyl)ethylamine) is added dropwise with ethyldiisopropylamine under ammonia gas (3–5 kg/cm² pressure).

- Work-up involves extraction with ethyl acetate and recrystallization from isopropanol/water (95:5).

Table 1: Amidation Conditions from Analogous Syntheses

| Coupling Agent | Solvent | Base | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Chloro-1-MePy+ | NMP | EtN(iPr)₂ | RT | 68–72 | |

| CDI | DCM | None | 0°C → RT | 85 |

Synthesis of 2-Hydroxy-2-(4-(Methylthio)Phenyl)Ethylamine

Reductive Amination of 4-(Methylthio)Acetophenone

- 4-(Methylthio)acetophenone is condensed with ammonium acetate in methanol under reflux.

- The resulting imine is reduced with sodium cyanoborohydride (NaBH₃CN) in THF at 0°C.

- The crude amine is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Epoxide Ring-Opening Strategy

- Styrene oxide derivatives are treated with 4-(methylthio)phenyllithium to form 2-hydroxy-2-(4-(methylthio)phenyl)ethanol.

- Conversion to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Optimization of Amidation Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Excess amine (1.2–1.5 equiv) minimizes residual carboxylic acid.

- Acid scavengers (e.g., molecular sieves) improve yields by preventing protonation of the amine nucleophile.

Table 2: Comparative Yields Under Varied Conditions

| Entry | Solvent | Coupling Agent | Equiv Amine | Yield (%) |

|---|---|---|---|---|

| 1 | NMP | 2-Chloro-1-MePy+ | 1.5 | 72 |

| 2 | DCM | CDI | 1.2 | 85 |

| 3 | THF | DCC | 1.5 | 58 |

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH), 7.78–7.35 (m, 7H, Ar-H), 5.21 (t, 1H, -OH), 3.89 (q, 2H, CH₂NH), 2.45 (s, 3H, SMe).

- IR (KBr) : 3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Purity Assessment

- HPLC (C18, 70:30 MeOH/H₂O): Retention time 12.3 min, purity >98%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been investigated for its anticancer activities, demonstrating efficacy against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting specific molecular pathways involved in tumorigenesis.

Case Study 1: Anticancer Activity

A study demonstrated that modifications at the nitrogen and carboxamide positions of similar compounds significantly enhanced their anticancer properties. The incorporation of substituents like halogens improved binding interactions with target proteins involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydroxy and carboxamide groups could form hydrogen bonds with target molecules, while the benzofuran core could engage in π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Bioactivity :

- The methylthio group in the target compound contrasts with methylsulfonyl in compound 70 , which may alter electron-withdrawing effects and receptor binding .

- Halogenated analogs (e.g., bromo or fluoro substituents in compounds B and 10 ) often enhance metabolic stability and target affinity but may reduce solubility .

Side Chain Variations: The 2-hydroxyethyl group in the target compound is distinct from the piperidin-4-ylmethyl group in 70, which could influence blood-brain barrier penetration or off-target interactions .

Pharmacological and Functional Comparisons

Beta-3 Adrenoceptor (β3-AR) Agonists (Relevance to Obesity/Diabetes):

For example:

- CGP 12177 (a β3-AR agonist/β1/β2-AR antagonist) demonstrates functional β3-AR activity in human adipose tissue but suffers from low efficacy and selectivity .

- However, species-specific differences (e.g., human vs. rat β3-AR pharmacology) necessitate caution in extrapolating animal data .

Anticancer Activity:

- Compound 70 (methylsulfonyl-substituted benzofuran carboxamide) showed in vitro anticancer activity with an MS [M+H]+ of 413.1, suggesting favorable pharmacokinetic properties .

- The target compound’s methylthio group could confer similar lipophilicity but may require sulfoxidation for activation, a metabolic step absent in 70 .

Antiviral Activity:

- The target compound lacks halogen substituents, which are critical for viral target engagement in these analogs.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzofuran backbone with a hydroxyl group and a methylthio-substituted phenyl moiety. Its molecular formula is C₁₈H₁₉NO₃S, indicating the presence of nitrogen and sulfur, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar benzofuran derivatives. For instance, compounds structurally related to this compound have shown selective cytotoxicity against various cancer cell lines.

- Example Study : A derivative exhibited IC₅₀ values of 5.6 μM against PC3 prostate cancer cells and demonstrated significant inhibition in breast cancer cell lines (MCF-7 and SKBR3) .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have been reported to inhibit γ-secretase activity and tau aggregation, which are crucial in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Case Studies

- Study on Anticancer Effects : A recent study focused on the cytotoxic effects of this compound on human lung adenocarcinoma cells (A549). The compound demonstrated an IC₅₀ value of less than 10 μM, indicating potent activity against this cell line .

- Mechanistic Insights : Another investigation explored the compound's ability to modulate apoptotic pathways in cancer cells. It was found that treatment led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells .

Q & A

Q. What are the key synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Benzofuran core preparation : Cyclization of o-hydroxyphenylacetic acid using polyphosphoric acid or similar dehydrating agents .

- Coupling reaction : Amidation between the benzofuran-2-carboxylic acid and the hydroxyethyl-(4-(methylthio)phenyl)amine intermediate. Reagents like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) are commonly used to activate the carboxyl group .

- Optimization : Parameters such as solvent choice (DMF or acetonitrile), temperature (reflux conditions), and microwave-assisted synthesis can improve yield and reduce reaction time .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity, with aromatic protons (δ 7.0–7.6 ppm) and carboxamide NH signals (δ 8.6–9.0 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] expected at m/z ~411.1).

- X-ray crystallography : Resolves 3D conformation if crystalline forms are obtainable .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. How can researchers determine solubility and stability profiles under experimental conditions?

- Solubility : Use shake-flask method with solvents (DMSO, PBS, ethanol) and quantify via UV-Vis spectroscopy .

- Stability : Incubate the compound in buffer solutions (pH 2–9) at 37°C, monitoring degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can computational tools predict the compound’s pharmacokinetics and target interactions?

- ADME prediction : Tools like SwissADME calculate parameters like LogP (lipophilicity) and topological polar surface area (TPSA) to estimate bioavailability .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases or GPCRs), leveraging the benzofuran ring’s π-π stacking and hydrogen-bonding potential .

- MD simulations : GROMACS assesses conformational stability in biological membranes over 100-ns trajectories .

Q. What strategies address contradictions in reported biological activity data?

- Orthogonal assays : Validate antimicrobial activity using both microdilution (MIC) and time-kill assays to confirm potency .

- Purity verification : Re-test compounds with LC-MS and NMR to rule out batch-specific impurities .

- Target selectivity profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) to clarify specificity .

Q. How can structural modifications enhance bioavailability or target affinity?

- Bioisosteric replacement : Substitute the methylthio group with sulfone (-SO-) to improve solubility and metabolic stability .

- Prodrug design : Introduce ester groups at the hydroxyethyl moiety for enhanced membrane permeability, with enzymatic cleavage in vivo .

- SAR studies : Compare analogs (e.g., replacing benzofuran with thiophene) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.